molecular formula C26H30N4O3S B2965120 2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-fluorobenzyl)acetamide CAS No. 1116007-25-0

2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-fluorobenzyl)acetamide

Cat. No. B2965120
M. Wt: 478.61
InChI Key: SKHOQROQRNSBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C26H30N4O3S and its molecular weight is 478.61. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for PET Imaging

The compound has been explored in the context of radiosynthesis for positron emission tomography (PET) imaging. Researchers have developed selective radioligands within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, designed with a fluorine atom to enable labeling with fluorine-18. This facilitates in vivo imaging of the translocator protein (18 kDa), an early biomarker of neuroinflammatory processes, showcasing its potential in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).

Anticonvulsant and Antidepressant Activities

Another study focused on the design, synthesis, and evaluation of pyrido[2,3-d]pyrimidine derivatives for their potential anticonvulsant and antidepressant activities. This research demonstrated that certain derivatives exhibited significant anticonvulsant activity, surpassing that of reference drugs, and potent antidepressant properties, suggesting their utility in treating related disorders (Zhang et al., 2016).

Antimicrobial Agents

The synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings have been investigated, highlighting the compound's potential as an antimicrobial agent. This research indicates that some synthesized compounds exhibit good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Synthesis and Characterization

Further research into the synthesis and characterization of related compounds, including the exploration of their chemical properties and potential applications in various domains of medicinal chemistry and material science, continues to contribute to the broader understanding of this compound's utility in scientific research (Jing, 2011).

properties

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S/c1-32-21-8-9-22(23(17-21)33-2)29-24(31)18-34-26-25(27-12-13-28-26)30-14-10-20(11-15-30)16-19-6-4-3-5-7-19/h3-9,12-13,17,20H,10-11,14-16,18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHOQROQRNSBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

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